PEG3 Linker Length Confers Superior ERα Degradation Activity Relative to PEG2 and PEG4 Linkers in PROTAC Context
In a controlled comparative PROTAC study using decoy oligonucleotide-type PROTACs (LCL-ER(dec) series), the PEG3 linker variant (LCL-ER(dec)) demonstrated the highest ERα degradation activity when directly compared against the PEG2 linker variant (LCL-ER(dec)-P2) and the PEG4 linker variant (LCL-ER(dec)-P4). All three variants exhibited comparable target-binding affinity (IC₅₀ = 30–50 nM against ERα), yet the PEG3 construct was the most effective degrader. This indicates that the PEG3 spacer length provides an optimal geometric arrangement for productive ternary complex formation between the E3 ligase and the target protein that is not achieved with shorter (PEG2) or longer (PEG4) linkers [1]. Users selecting OH-PEG3-CN (401612-75-7) as their linker building block benefit from this empirically validated optimal spacer length.
| Evidence Dimension | ERα degradation activity (PROTAC context) |
|---|---|
| Target Compound Data | PEG3-linker PROTAC (LCL-ER(dec)): highest ERα degradation activity |
| Comparator Or Baseline | PEG2-linker PROTAC (LCL-ER(dec)-P2): lower degradation activity; PEG4-linker PROTAC (LCL-ER(dec)-P4): lower degradation activity. All three: comparable ERα binding IC₅₀ = 30–50 nM |
| Quantified Difference | PEG3 > PEG4 > PEG2 in degradation activity; no significant difference in binding affinity |
| Conditions | LCL-ER(dec) decoy oligonucleotide PROTAC system targeting ERα; Western blotting for degradation activity; binding assessed by IC₅₀ |
Why This Matters
This evidence demonstrates that PEG3 linker length is functionally non-interchangeable with PEG2 or PEG4 for achieving maximal target degradation in PROTACs, guiding rational linker selection for degrader design campaigns.
- [1] MEDCHEM NEWS Vol. 33 No. 2 (2023), pp. 24–25. LCL-ER(dec) PROTAC: PEG3 Linker Optimization for ERα Degradation. The Pharmaceutical Society of Japan. Figure 3B shows PEG3 > PEG4 > PEG2 degradation activity despite comparable IC₅₀ (30–50 nM) binding. Retrieved from https://pharm.or.jp/medchemnewshtml/MEDCHEMNEWSVol33No2/pageindices/index24.html View Source
